
DL-erythro Ritalinic Acid-d10 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-erythro Ritalinic Acid-d10 (Major) is a deuterium-labeled derivative of ritalinic acid, which is a primary metabolite of methylphenidate. Methylphenidate is commonly used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The deuterium labeling in DL-erythro Ritalinic Acid-d10 is used to trace and study the metabolic pathways and pharmacokinetics of methylphenidate in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-erythro Ritalinic Acid-d10 involves the incorporation of deuterium atoms into the ritalinic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated water (D2O) and deuterated organic solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of DL-erythro Ritalinic Acid-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The production process is designed to meet the stringent requirements for pharmaceutical-grade compounds .
Analyse Des Réactions Chimiques
Types of Reactions
DL-erythro Ritalinic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DL-erythro Ritalinic Acid-d10 can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pharmaceutical Research
Quantification in Biological Samples:
DL-erythro Ritalinic Acid-d10 is primarily utilized in the quantification of ritalinic acid and methylphenidate in biological matrices through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for precise measurement of drug levels in blood and urine, which is crucial for therapeutic drug monitoring and forensic investigations. Studies have shown that this compound can enhance the accuracy of drug testing by serving as an internal standard, thus improving the reliability of results in clinical settings .
Stability Studies:
Research has indicated that DL-erythro Ritalinic Acid-d10 is stable under various conditions, making it suitable for long-term studies on drug metabolism and degradation. For example, its stability was assessed in aquatic environments to understand the effects of pharmaceutical contaminants on aquatic organisms. The compound's behavior in these studies can provide insights into environmental pharmacology and the ecological impact of pharmaceutical residues .
Forensic Toxicology
Drug Testing in Forensic Cases:
In forensic toxicology, DL-erythro Ritalinic Acid-d10 is employed to improve the detection and quantification of ritalinic acid in postmortem samples. Its use allows forensic analysts to differentiate between therapeutic use and potential abuse of methylphenidate by providing a reliable reference for comparison against endogenous levels of ritalinic acid found in biological fluids .
Clinical Applications
Therapeutic Drug Monitoring:
The compound plays a critical role in therapeutic drug monitoring for patients prescribed methylphenidate. By using DL-erythro Ritalinic Acid-d10 as an internal standard, clinicians can accurately assess drug levels to ensure efficacy while minimizing side effects. This application is particularly important given the variations in individual metabolism and response to medication among patients with ADHD .
Research Methodologies
Analytical Techniques:
The analytical methodologies utilizing DL-erythro Ritalinic Acid-d10 include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for its sensitivity and specificity in detecting low concentrations of drugs in complex biological matrices.
- Gas Chromatography (GC): Suitable for analyzing volatile compounds, GC methods can also incorporate DL-erythro Ritalinic Acid-d10 for comprehensive toxicological assessments .
-
Quantitative Analysis in Forensics:
A study involving postmortem blood samples demonstrated that DL-erythro Ritalinic Acid-d10 could effectively differentiate between therapeutic and non-therapeutic levels of ritalinic acid, aiding forensic investigations into drug-related deaths . -
Environmental Impact Assessment:
Research on the uptake of ritalinic acid by aquatic organisms highlighted how DL-erythro Ritalinic Acid-d10 can be used to trace pharmaceutical contaminants in ecosystems, providing valuable data for environmental health studies .
Mécanisme D'action
DL-erythro Ritalinic Acid-d10 exerts its effects by mimicking the behavior of ritalinic acid in biological systems. Ritalinic acid is a metabolite of methylphenidate, which acts as a central nervous system stimulant. Methylphenidate increases the levels of dopamine and norepinephrine in the brain by inhibiting their reuptake. This leads to improved attention and focus in individuals with attention-deficit hyperactivity disorder .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphenidate: The parent compound of ritalinic acid, used in the treatment of attention-deficit hyperactivity disorder and narcolepsy.
Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.
p-Hydroxy-Methylphenidate: A hydroxylated metabolite of methylphenidate.
6-Oxo-Methylphenidate: An oxidized metabolite of methylphenidate.
Uniqueness
DL-erythro Ritalinic Acid-d10 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Activité Biologique
DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled derivative of Ritalinic Acid, which is a primary metabolite of methylphenidate (MPH), a medication commonly used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This compound is utilized in pharmacokinetic studies and toxicological analyses due to its unique isotopic labeling, which aids in the quantification and tracking of drug metabolism in biological systems.
- Molecular Formula : C13H7D10NO2
- Molecular Weight : 229.34 g/mol
- CAS Number : 1330166-48-7
- Purity : >95% (HPLC)
Biological Activity Overview
The biological activity of DL-erythro Ritalinic Acid-d10 is primarily studied through its role as a metabolite of MPH. Research indicates that Ritalinic Acid itself exhibits various pharmacological effects, including modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Ritalinic Acid acts primarily by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for its therapeutic effects in managing ADHD symptoms. The deuterated form, DL-erythro Ritalinic Acid-d10, allows for precise tracking in metabolic studies without altering the compound's pharmacological activity.
Pharmacokinetics
Studies have demonstrated that the pharmacokinetic profile of Ritalinic Acid includes rapid absorption and significant distribution throughout the body. The half-life varies depending on individual metabolism but generally ranges from 2 to 4 hours.
Table 1: Pharmacokinetic Parameters of Ritalinic Acid
Parameter | Value |
---|---|
Absorption | Rapid |
Distribution Volume | ~2 L/kg |
Half-life | 2 - 4 hours |
Metabolism | Hepatic (CYP2D6) |
Elimination Route | Renal |
Case Studies
- Forensic Analysis : A study utilized chiral liquid chromatography-tandem mass spectrometry (LC-MS-MS) to quantify methylphenidate and its major metabolite, Ritalinic Acid, in postmortem blood samples. Results showed that Ritalinic Acid concentrations were significantly higher than those of methylphenidate, indicating its importance as a biomarker in forensic toxicology .
- Clinical Pharmacology : In a clinical trial assessing the effects of extended-release methylphenidate formulations on ADHD symptoms, researchers found that Ritalinic Acid levels correlated with improvements in attention and inhibition measures among children treated with the medication .
- Metabolic Studies : Research involving positron emission tomography (PET) demonstrated that oral administration of methylphenidate significantly increased extracellular dopamine levels in the brain, with corresponding increases in Ritalinic Acid concentrations observed in plasma samples .
Analytical Methods
The quantification of DL-erythro Ritalinic Acid-d10 is typically performed using advanced analytical techniques such as:
- LC-MS/MS : This method provides high sensitivity and specificity for detecting low concentrations of drugs and metabolites in biological matrices.
- Solid-phase extraction (SPE) : Used for sample preparation to isolate analytes from complex biological fluids.
Table 2: Analytical Techniques for Quantifying Ritalinic Acid
Technique | Description | Limit of Detection |
---|---|---|
LC-MS/MS | High sensitivity for drug detection | 0.5 ng/g |
SPE | Efficient sample cleanup | Varies by matrix |
Chiral LC | Separates enantiomers for detailed analysis | Varies by method |
Propriétés
Numéro CAS |
1330166-48-7 |
---|---|
Formule moléculaire |
C₁₃H₇D₁₀NO₂ |
Poids moléculaire |
229.34 |
Synonymes |
(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.